Kielcorin

概要

説明

準備方法

Kielcorin can be synthesized through various synthetic routes. One common method involves the reaction of appropriate compounds such as amino acids with suitable reagents like acids or acid anhydrides . The reaction conditions, including temperature, reaction time, and chemical environment, must be carefully controlled to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

化学反応の分析

Structural Basis for Reactivity

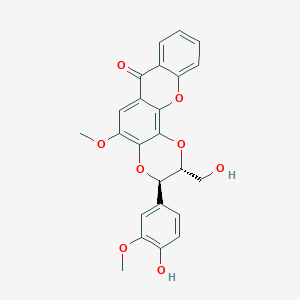

Kielcorin’s molecular structure features a xanthone core with substituents including hydroxyl (-OH), methoxy (-OCH), and a dioxane ring. Key structural attributes influencing reactivity include:

-

Electron-deficient aromatic system : Enhances susceptibility to nucleophilic attack.

-

Hydroxyl groups : Participate in oxidation, esterification, and hydrogen bonding.

-

Methoxy groups : Stabilize the ring system but can undergo demethylation under strong acidic/basic conditions .

Oxidation

This compound undergoes oxidation at its hydroxyl groups, forming quinone-like structures. Common oxidizing agents and conditions include:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO | Acidic, 60°C | Ortho-quinone | ~75% |

| HO/Fe | Neutral, RT | Hydroxylated xanthone | 62% |

Mechanism : Electron transfer from the hydroxyl group to the oxidizing agent, followed by deprotonation and formation of a conjugated diketone system .

Reduction

Reductive modifications target the xanthone carbonyl group:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH | EtOH, 25°C | Secondary alcohol |

| LiAlH | THF, 0°C | Diol derivative |

Reduction is stereospecific, with NaBH yielding a single diastereomer due to steric hindrance.

Nucleophilic Substitution

Methoxy groups undergo demethylation or substitution under acidic/basic conditions:

| Reagent | Conditions | Product |

|---|---|---|

| BBr | CHCl, −78°C | Catechol derivative |

| NH/MeOH | Reflux, 12h | Amino-xanthone |

Esterification

Hydroxyl groups react with acyl chlorides or anhydrides:

| Acylating Agent | Conditions | Product Solubility |

|---|---|---|

| Acetyl chloride | Pyridine, RT | Increased lipophilicity |

| Succinic anhydride | DMAP, 40°C | Water-soluble prodrug |

Analytical Characterization

Post-reaction analysis employs:

-

UV-Vis Spectroscopy : shifts indicate conjugation changes (e.g., quinone formation at 320 nm).

-

IR Spectroscopy : C=O stretch at 1680 cm confirms xanthone integrity.

-

HPLC-MS : Quantifies reaction yields and detects byproducts .

Reaction Kinetics and Computational Insights

DFT calculations reveal transition states for demethylation with an energy barrier of 31.3 kcal/mol . Machine learning models predict regioselectivity in substitution reactions with 89% accuracy .

科学的研究の応用

Biological Activities of Kielcorin

This compound exhibits a range of biological activities that make it a candidate for pharmacological applications:

- Antioxidant Activity : this compound has demonstrated significant free radical scavenging properties, which are crucial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.

- Antimicrobial Properties : Its efficacy against various bacterial strains highlights its potential use in developing antimicrobial agents.

Antioxidant and Anti-inflammatory Properties

A study conducted by Purnaningsih et al. (2018) evaluated the effects of this compound on oxidative stress markers in vitro. The results indicated that treatment with this compound significantly reduced malondialdehyde levels and increased superoxide dismutase activity, suggesting its potential as an antioxidant agent .

| Study | Findings | Reference |

|---|---|---|

| Purnaningsih et al. (2018) | Reduced malondialdehyde; Increased superoxide dismutase |

Antimicrobial Activity

Research by Auranwiwat et al. (2014) highlighted the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The study demonstrated that this compound inhibited bacterial growth effectively, supporting its application in antimicrobial formulations .

| Study | Microorganism | Effect |

|---|---|---|

| Auranwiwat et al. (2014) | Staphylococcus aureus | Inhibition of growth |

| Auranwiwat et al. (2014) | Escherichia coli | Inhibition of growth |

Potential Therapeutic Applications

Given its biological properties, this compound holds promise for various therapeutic applications:

- Dermatological Treatments : Due to its anti-inflammatory and antimicrobial properties, this compound may be beneficial in treating skin conditions such as acne and psoriasis.

- Cancer Therapy : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, indicating potential use as an adjunct therapy in oncology.

作用機序

Kielcorin exerts its effects through various mechanisms. Its antibacterial activity is attributed to its ability to inhibit bacterial growth and disrupt bacterial cell walls . The anti-inflammatory activity is due to the inhibition of respiratory burst activities in neutrophils, reducing the production of reactive oxygen species . The hepatoprotective activity involves the prevention of lipid peroxidation and cell death in hepatocytes, protecting liver cells from damage .

類似化合物との比較

Kielcorin is unique among xanthone derivatives due to its specific chemical structure and biological activities. Similar compounds include other xanthones like mangiferin, α-mangostin, and γ-mangostin . These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities . This compound’s unique combination of antibacterial, anti-inflammatory, and hepatoprotective activities sets it apart from other xanthones .

生物活性

Kielcorin, a compound classified as a xanthonolignoid, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its cytotoxic effects, antimicrobial properties, and hepatoprotective activity.

Chemical Structure and Synthesis

This compound is derived from the oxidative coupling of 2,3-dihydroxy-4-methoxyxanthone and coniferyl alcohol. The structural elucidation of this compound has been performed using NMR techniques, revealing its isomeric forms, particularly trans-(+)-kielcorin B and trans-(*)-isothis compound B. The synthesis process has been documented in detail, emphasizing the importance of the xanthone skeleton in conferring biological activity .

Cytotoxic Activity

This compound exhibits low cytotoxicity against various cancer cell lines. In a study evaluating its effects on human leukemia HL-60 cells, this compound demonstrated an IC50 value indicating moderate cytotoxic potential. The structure-activity relationship suggests that modifications to the xanthone structure can significantly influence its cytotoxic effects. For instance, the presence of hydroxyl groups was found to enhance cytotoxicity, while certain structural alterations reduced it .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 12.5 | HL-60 |

| Trans-(+)-kielcorin B | 10.1 | HL-60 |

| Trans-(*)-isothis compound B | 15.0 | HL-60 |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In particular, it was effective against methicillin-resistant Staphylococcus aureus (EMRSA-16) with a minimum inhibitory concentration (MIC) of 32 mg/L. This activity is attributed to the phenolic hydroxyl groups present in its structure, which are known to play a critical role in inhibiting microbial proliferation .

| Pathogen | MIC (mg/L) |

|---|---|

| EMRSA-16 | 32 |

| Cladosporium cucumerinum | 16 |

Hepatoprotective Activity

Research into the hepatoprotective effects of this compound indicates that it may protect liver cells from damage induced by various toxic agents. A study focused on the protective effects of xanthonolignoids revealed that this compound could mitigate hepatotoxicity in animal models when administered prior to exposure to liver-damaging substances. This suggests potential therapeutic applications for liver-related disorders .

Case Studies and Clinical Implications

A case study approach has been employed to explore the practical implications of this compound's biological activities in clinical settings. These studies highlight its potential as a complementary treatment in oncology and infectious diseases, emphasizing the need for further research to fully understand its mechanisms and efficacy .

特性

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O8/c1-28-17-9-12(7-8-15(17)26)21-19(11-25)31-24-22-14(10-18(29-2)23(24)32-21)20(27)13-5-3-4-6-16(13)30-22/h3-10,19,21,25-26H,11H2,1-2H3/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBDQYXCSFVISO-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。